molecular formula C5H11NO2 B554883 2-(Methylamino)isobutyric acid CAS No. 2566-34-9

2-(Methylamino)isobutyric acid

Cat. No. B554883
CAS RN: 2566-34-9
M. Wt: 117.15 g/mol
InChI Key: DLAMVQGYEVKIRE-UHFFFAOYSA-N
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Description

2-(Methylamino)isobutyric acid, also known as α-aminobutyric acid, is a non-proteinogenic alpha-amino acid. It is an isobutyric acid in which the alpha-hydrogen has been replaced by a methylamino group . It is an alanine derivative, a non-proteinogenic alpha-amino acid, and a secondary amino compound . It is functionally related to an isobutyric acid .


Synthesis Analysis

2-(Methylamino)isobutyric acid is used in solution-phase peptide synthesis . It is a desirable building block for peptides because of its strong tendency to cause the peptide to form a helical shape . It can be used to synthesize self-assembled polypeptide nanoparticles . Incorporation of this compound into the peptide chain can prevent undesired reactions since it is di-α-substituted, and inert to C−H abstraction .


Molecular Structure Analysis

The molecular formula of 2-(Methylamino)isobutyric acid is C5H11NO2 . The IUPAC name is 2-methyl-2-(methylamino)propanoic acid . The InChI is InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) . The Canonical SMILES is CC©(C(=O)O)NC .

Scientific Research Applications

Transport Mechanisms in Cells

2-(Methylamino)isobutyric acid plays a significant role in amino acid transport systems in various cell types. For instance, in an epithelial cell line derived from pig kidneys, 2-(methylamino)isobutyric acid is involved in the Na+-dependent and Na+-independent transport processes. These processes are integral to the influx of neutral amino acids into cells (Rabito & Karish, 1982). Similarly, in human liver plasma membrane vesicles, it is predominantly transported by system A, a specific amino acid transporter (Mailliard & Kilberg, 1990).

Brain Capillary Function

2-(Methylamino)isobutyric acid also has implications in the functioning of brain capillaries. In rat brain capillary endothelial cells, it is involved in Na+-dependent neutral amino acid transport, indicating a role in controlling substances entering the brain (Betz & Goldstein, 1978).

Influence in Developmental Changes

Research on rat brains showed that transport of 2-(methylamino)isobutyric acid undergoes changes during development. In particular, there's a shift in the utilization of different neutral α-amino acid transport systems in the brain over the first three weeks after birth (Riggs, Pote, Im & Huff, 1984).

Medical Imaging Applications

In prostate cancer research, 2-(methylamino)isobutyric acid was used to study the transport mechanism of a PET tracer in human prostate cancer cells, highlighting its potential in medical imaging and cancer diagnosis (Okudaira et al., 2011).

Distribution in Animals

The distribution of 2-(methylamino)isobutyric acid in mice has been studied to understand its uptake in various organs, suggesting the presence of transport systems for this amino acid in different cell types (Appelgren, Lindqvist, Nilsson & Ronquist, 1982).

Potential in PKU Treatment

Preliminary findings indicate that 2-(methylamino)alkanoic acid derivatives may be effective in restricting blood-brain phenylalanine transport, offering potential therapeutic applications in phenylketonuria (PKU) treatment (Vogel et al., 2013).

Safety And Hazards

2-(Methylamino)isobutyric acid is flammable and its containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes .

properties

IUPAC Name

2-methyl-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAMVQGYEVKIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180360
Record name 2-(Methylamino)isobutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methyl-a-aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(Methylamino)isobutyric acid

CAS RN

2566-34-9
Record name α-(Methylamino)isobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-34-9
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Record name 2-(Methylamino)isobutyric acid
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Record name 2-(Methylamino)isobutyric acid
Source EPA DSSTox
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Record name 2-(methylamino)isobutyric acid
Source European Chemicals Agency (ECHA)
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Record name 2-(METHYLAMINO)ISOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F96C8MBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Methyl-a-aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name N-Methyl-a-aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
353
Citations
H Sudo, AB Tsuji, A Sugyo… - International …, 2018 - spandidos-publications.com
The non‑natural amino acid positron emission tomography tracers, 2‑amino [3‑11C] isobutyric acid ([3‑11C] AIB) and 2‑amino [11C] methyl‑isobutyric acid ([11C] MeAIB), are …
Number of citations: 3 www.spandidos-publications.com
V Ehrhardt - Archives Internationales de Physiologie et de …, 1982 - Taylor & Francis
When rat hepatocyte monolayers were preincubated for 4 h in Hanks' salt solutions at pH 7.0, 7.4 and 8.0, and the Na+-dependent uptake of 2-(methylamino) isobutyric acid (MeAIB) …
Number of citations: 1 www.tandfonline.com
CA Rabito, MV Karish - Journal of Biological Chemistry, 1982 - ASBMB
The transport of three neutral amino acid analogs has been studied in an epithelial cell line from a pig kidney. 2-Aminoisobutyric acid is accumulated by LLC-PK1 cells against a …
Number of citations: 112 www.jbc.org
ME Mailliard, MS Kilberg - Journal of Biological Chemistry, 1990 - Elsevier
The activities of several selected Na(+)-dependent amino acid transporters were identified in human liver plasma membrane vesicles by testing for Na(+)-dependent uptake of several …
Number of citations: 41 www.sciencedirect.com
FC Fowler, RK Banks, ME Mailliard - Hepatology, 1992 - Wiley Online Library
Liver regeneration occurs after removal of or damage to a portion of the liver; it leads to restoration of the original liver mass. The activities of three sodium‐dependent amino acid …
Number of citations: 28 aasldpubs.onlinelibrary.wiley.com
SB Russell, JD Russell, JS Trupin - Journal of Biological Chemistry, 1982 - Elsevier
The rate of proline transport increases significantly when human dermal fibroblasts are grown with 1.5 microM hydrocortisone. Fibroblasts derived from keloid tissue are significantly …
Number of citations: 41 www.sciencedirect.com
B Raposo, D Vaartjes, E Ahlqvist… - …, 2015 - Wiley Online Library
Proliferation of rapidly dividing bone marrow‐derived cells is strongly dependent on the availability of free glutamine, whose uptake is mediated through different amino acid transporters…
Number of citations: 21 onlinelibrary.wiley.com
HN Christensen, ME Handlogten - Biochemical and Biophysical Research …, 1981 - Elsevier
The high-affinity component of glycine uptake by the hepatoma cell line HTC and by the ordinary rat hepatocyte corresponds to System Gly, the agency serving for glycine uptake by …
Number of citations: 76 www.sciencedirect.com
J Garcia-Sancho, A Sanchez… - Biochimica et Biophysica …, 1977 - Elsevier
The pH profile for the uptake of l-glutamic acid by the Ehrlich ascites tumor cell arises largely as a sum of the decline with falling pH of a slow, Na + -dependent uptake by System A, and …
Number of citations: 68 www.sciencedirect.com
MS Kilberg, HN Christensen, ME Handlogten - … and biophysical research …, 1979 - Elsevier
The rapid transport of L -cysteine into isolated rat hepatocytes escapes detectable inhibition by 2-(methylamino)-isobutyric acid at levels up to 50 mM. The system transporting cysteine …
Number of citations: 94 www.sciencedirect.com

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